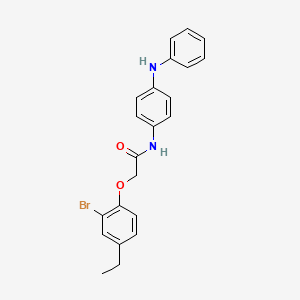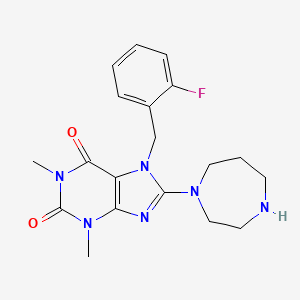
N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide
Overview
Description
“N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide” is an organic compound that belongs to the class of amides. This compound features a complex structure with an aniline group, a brominated phenyl ring, and an acetamide moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide” typically involves multiple steps:
Formation of the aniline derivative: This can be achieved by nitration of a suitable precursor followed by reduction.
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling Reaction: The brominated phenyl derivative is then coupled with an ethyl group through a Friedel-Crafts alkylation.
Amidation: Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine is a common reaction.
Substitution: The bromine atom can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
“N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide” may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of “N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of the aniline and brominated phenyl groups suggests potential interactions with aromatic binding sites in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-anilinophenyl)-2-(2-chloro-4-ethylphenoxy)acetamide
- N-(4-anilinophenyl)-2-(2-fluoro-4-ethylphenoxy)acetamide
- N-(4-anilinophenyl)-2-(2-iodo-4-ethylphenoxy)acetamide
Uniqueness
“N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets.
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c1-2-16-8-13-21(20(23)14-16)27-15-22(26)25-19-11-9-18(10-12-19)24-17-6-4-3-5-7-17/h3-14,24H,2,15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAXIKPVKZUIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3555163.png)
![2-chloro-N-[3-[(3-nitrobenzoyl)amino]phenyl]benzamide](/img/structure/B3555167.png)
![N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3555174.png)
![4-ethyl 2-methyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3555178.png)
![4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B3555179.png)
![3-[(3-chlorophenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B3555189.png)
![METHYL 2-[({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHOXYBENZOATE](/img/structure/B3555212.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B3555216.png)
![N-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B3555233.png)

![methyl 2-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate](/img/structure/B3555243.png)
![N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B3555260.png)
![N-(3-chlorophenyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}urea](/img/structure/B3555263.png)
